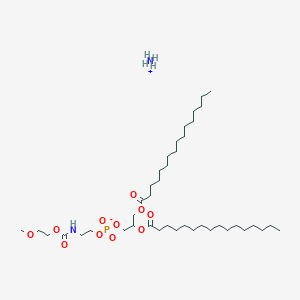
2-Fluoro-1,3,2-dioxaphospholane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,3,2-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C2H4FO3P It is a member of the dioxaphospholane family, characterized by a five-membered ring containing phosphorus, oxygen, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of phosphorus trichloride with a suitable diol, followed by fluorination and oxidation steps. One common method includes:
Reaction of Phosphorus Trichloride with Diol: The initial step involves reacting phosphorus trichloride with a diol to form a cyclic intermediate.
Fluorination: The intermediate is then treated with a fluorinating agent to introduce the fluorine atom.
Oxidation: Finally, the compound is oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1,3,2-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a range of fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,3,2-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane 2-oxide involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This process is facilitated by the presence of the fluorine atom, which enhances the compound’s reactivity. The specific pathways involved depend on the target molecules and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Similar in structure but contains a chlorine atom instead of fluorine.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Contains a methoxy group instead of fluorine.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Contains a trifluoroethoxy group.
Uniqueness
2-Fluoro-1,3,2-dioxaphospholane 2-oxide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and reagents .
Eigenschaften
Molekularformel |
C2H4FO3P |
|---|---|
Molekulargewicht |
126.02 g/mol |
IUPAC-Name |
2-fluoro-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C2H4FO3P/c3-7(4)5-1-2-6-7/h1-2H2 |
InChI-Schlüssel |
RJUGDGQTPFZVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(O1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
homocysteine](/img/structure/B15282113.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)

![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)

![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)

![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
